

# Lactitol Monohydrate versus lactulose: a comparative analysis of efficacy and side effects

Author: BenchChem Technical Support Team. Date: December 2025



# Lactitol Monohydrate vs. Lactulose: A Comparative Analysis of Efficacy and Side Effects

A comprehensive review for researchers and drug development professionals.

Lactitol monohydrate and lactulose, both non-absorbable disaccharides, are widely utilized as osmotic laxatives for the treatment of constipation and as adjunctive therapy in the management of hepatic encephalopathy. While their therapeutic goals are similar, nuanced differences in their efficacy, side-effect profiles, and patient preference warrant a detailed comparative analysis. This guide provides an objective overview of their performance, supported by experimental data from clinical trials.

#### **Mechanism of Action: A Shared Pathway**

Both lactitol and lactulose exert their effects through a common mechanism of action within the colon. Neither sugar is hydrolyzed or absorbed in the small intestine, allowing them to reach the large intestine intact.[1] There, colonic bacteria metabolize these disaccharides into short-chain fatty acids (SCFAs), primarily lactic acid and acetic acid.[1][2] This process leads to two key physiological changes:

 Osmotic Effect: The increase in intraluminal osmolality draws water into the colon, softening the stool and promoting bowel movements.[1]







Acidification of the Colon: The production of SCFAs lowers the pH of the colonic contents.[2]
In the context of hepatic encephalopathy, this acidification promotes the conversion of
ammonia (NH3) to the non-absorbable ammonium ion (NH4+), thereby reducing the
absorption of ammonia into the bloodstream.

The following diagram illustrates this shared metabolic pathway:





Click to download full resolution via product page

Shared Mechanism of Action of Lactitol and Lactulose



#### **Efficacy in the Treatment of Chronic Constipation**

Clinical studies have demonstrated that both lactitol and lactulose are effective in improving stool frequency and consistency in patients with chronic constipation. A systematic review of six clinical trials involving 349 adult and 81 pediatric patients found the efficacy of lactitol to be comparable to that of lactulose in terms of normalizing stool consistency and the number of bowel movements per week.

However, some studies suggest a slight advantage for lactitol. A meta-analysis of randomized controlled trials indicated a trend for more frequent stools with lactitol compared to lactulose. Physician-assessed efficacy has also been reported to be higher for lactitol (61.91%) compared to lactulose (47.83%).

| Efficacy Parameter             | Lactitol<br>Monohydrate                                                  | Lactulose                                | Citation |
|--------------------------------|--------------------------------------------------------------------------|------------------------------------------|----------|
| Bowel<br>Movements/Week        | Comparable to lactulose, with a trend for slightly more frequent stools. | Effective in increasing stool frequency. |          |
| Stool Consistency              | Comparable to lactulose in normalizing stool consistency.                | Effective in softening stool.            | <u>-</u> |
| Physician-Assessed<br>Efficacy | 61.91%                                                                   | 47.83%                                   | -        |
| Patient Acceptance             | 73.2%                                                                    | 26.8%                                    | -        |

# Efficacy in the Management of Hepatic Encephalopathy

In the treatment of hepatic encephalopathy (HE), both lactitol and lactulose have been shown to be equally effective. A meta-analysis of five studies comparing the two drugs in patients with



chronic HE found no statistically significant difference in their therapeutic effects, as measured by the portosystemic encephalopathy (PSE) index and the percentage of improved patients.

For acute HE, one study involving 570 patients concluded that lactitol was a better choice, with a higher efficacy rate observed in the lactitol group compared to the lactulose group. Another double-blind, randomized trial in cirrhotic patients with acute HE also supported the efficacy of lactitol.

| Efficacy Parameter                                 | Lactitol<br>Monohydrate                              | Lactulose                                                      | Citation |
|----------------------------------------------------|------------------------------------------------------|----------------------------------------------------------------|----------|
| PSE Index (Chronic<br>HE)                          | No significant difference compared to lactulose.     | No significant difference compared to lactitol.                |          |
| Percentage of<br>Improved Patients<br>(Chronic HE) | Similar to lactulose.                                | Similar to lactitol.                                           |          |
| Effectiveness in Acute                             | Some studies suggest higher efficacy than lactulose. | Effective, but some studies show lower efficacy than lactitol. |          |

#### Side Effects and Tolerability: A Key Differentiator

The most significant differences between **lactitol monohydrate** and lactulose emerge in their side-effect profiles and overall tolerability. Multiple studies have concluded that lactitol is better tolerated than lactulose, primarily due to a lower incidence of gastrointestinal side effects.

A systematic review on constipation treatment found that the incidence of adverse events was significantly lower with lactitol (31.20%) compared to lactulose (62.10%). Similarly, a meta-analysis in patients with chronic HE revealed a significantly higher frequency of flatulence with lactulose. The less sweet taste of lactitol also contributes to better patient compliance and preference.



| Side Effect               | Lactitol<br>Monohydrate                                 | Lactulose                                                   | Citation     |
|---------------------------|---------------------------------------------------------|-------------------------------------------------------------|--------------|
| Flatulence                | Lower incidence.                                        | Significantly higher incidence.                             |              |
| Nausea                    | Less frequently reported, associated with better taste. | More frequently reported, often due to excessive sweetness. |              |
| Diarrhea                  | Can occur, often dose-related.                          | Can occur, often dose-related.                              |              |
| Overall Adverse<br>Events | 31.20%                                                  | 62.10%                                                      | <del>-</del> |

### **Experimental Protocols: A Closer Look**

To provide a clearer understanding of the data presented, the methodologies of two key comparative studies are outlined below.

#### **Study 1: Chronic Constipation**

- Title: Lactitol or lactulose in the treatment of chronic constipation: result of a systematic review.
- Study Design: A systematic review and meta-analysis of six clinical trials (randomized, non-randomized, and open trials).
- Patient Population: 349 adult patients (mean age 19-85 years) and 81 pediatric patients (age 8 months to 16 years) with chronic constipation.
- Intervention:
  - Lactitol: Dosages varied, with pediatric doses around 250-400 mg/kg/day.
  - Lactulose: Dosages varied, with pediatric doses around 500-750 mg/kg/day.
- Duration: 3 days to 4 weeks.



- Outcome Measures:
  - Efficacy: Number of bowel movements per week, stool consistency.
  - Tolerability: Incidence of adverse events.
  - Patient Preference: Patient-reported acceptance.
  - Physician Assessment: Physician-adjudged efficacy.

The workflow for this systematic review is as follows:





Click to download full resolution via product page

Systematic Review Experimental Workflow



#### **Study 2: Chronic Hepatic Encephalopathy**

- Title: Lactitol vs. lactulose in the treatment of chronic recurrent portal-systemic encephalopathy.
- Study Design: A controlled, cross-over clinical trial.
- Patient Population: 25 cirrhotic patients with a history of recurrent hepatic encephalopathy.
- Intervention:
  - Phase 1 (3 months): Patients were randomly assigned to receive either lactitol (initial dose
    of 10 g every 6 hours) or lactulose (15 ml of 66% w/v solution every 6 hours). Doses were
    adjusted to achieve two bowel movements per day.
  - Phase 2 (3 months): Patients were crossed over to the alternative treatment.
- Duration: 6 months in total (3 months per treatment).
- Outcome Measures:
  - Clinical and analytical data (including ammonia levels).
  - Electroencephalogram (EEG).
  - Number Connection Test.
  - PSE Index.
  - Patient tolerability and taste assessment.

The logical relationship of this cross-over study is depicted below:





Click to download full resolution via product page

Cross-over Clinical Trial Design



#### Conclusion

Lactitol monohydrate and lactulose demonstrate comparable efficacy in the treatment of chronic constipation and hepatic encephalopathy. However, lactitol consistently exhibits a superior side-effect profile, with a significantly lower incidence of flatulence and better patient acceptance due to its more palatable taste. These factors may lead to improved patient compliance. For these reasons, lactitol monohydrate should be considered a preferential option, particularly in patients who experience gastrointestinal side effects or dislike the overly sweet taste of lactulose.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Lactitol or lactulose in the treatment of chronic hepatic encephalopathy: results of a metaanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- To cite this document: BenchChem. [Lactitol Monohydrate versus lactulose: a comparative analysis of efficacy and side effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674233#lactitol-monohydrate-versus-lactulose-a-comparative-analysis-of-efficacy-and-side-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com